molecular formula C16H19N3O2 B139399 Boc-(S)-2-amino-3-(3-indolyl)-propionitrile CAS No. 138165-79-4

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile

Cat. No.: B139399
CAS No.: 138165-79-4
M. Wt: 285.34 g/mol
InChI Key: MNHHXZGOLWLBJG-LBPRGKRZSA-N
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Description

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of an indole-based amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile typically involves the protection of the amino group of an indole-based amino acid derivative with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine or other functional groups.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Boc-(S)-2-amino-3-(3-indolyl)-propionitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-2-amino-3-(2-indolyl)-propionitrile: Similar structure but with the indole moiety at a different position.

    Boc-(S)-2-amino-3-(4-indolyl)-propionitrile: Another positional isomer with the indole moiety at the 4-position.

    Boc-(S)-2-amino-3-(5-indolyl)-propionitrile: Indole moiety at the 5-position.

Uniqueness

Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is unique due to the specific positioning of the indole moiety, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHHXZGOLWLBJG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373200
Record name tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138165-79-4
Record name tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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